Btk-IN-20
説明
Structure
3D Structure
特性
分子式 |
C30H30FN7O2 |
|---|---|
分子量 |
539.6 g/mol |
IUPAC名 |
(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15-/t20-/m1/s1 |
InChIキー |
KZMQPYCXSAGLTB-RMWKRFJVSA-N |
異性体SMILES |
CC(C)(C)/C=C(/C#N)\C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
正規SMILES |
CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Covalent BTK Inhibitors in B-cells
Disclaimer: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-20" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action of well-characterized covalent BTK inhibitors in B-cells, serving as a representative model.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][6] Covalent BTK inhibitors are a class of drugs that form a permanent bond with the BTK enzyme, leading to its irreversible inactivation.[7] This guide delves into the detailed mechanism of action of these inhibitors in B-cells, supported by experimental data and methodologies.
The Role of BTK in B-cell Receptor Signaling
The B-cell receptor is a transmembrane protein complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation.[8][9] BTK is a key mediator in this pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation.[10][11] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[9][10] This phosphorylation of PLCγ2 triggers a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NF-κB, which ultimately regulate gene expression related to B-cell proliferation, survival, and differentiation.[7][12]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a covalent BTK inhibitor.
Mechanism of Action of Covalent BTK Inhibitors
Covalent BTK inhibitors function by forming an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[7] This covalent modification permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates and propagate the BCR signal.[2] The inhibition of BTK leads to decreased B-cell proliferation and survival, ultimately inducing apoptosis in malignant B-cells.[12][13]
Quantitative Data for Representative BTK Inhibitors
The potency and efficacy of BTK inhibitors are quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Ibrutinib | Biochemical | BTK | 0.5 | [3] |
| Acalabrutinib | Biochemical | BTK | 3 | [7] |
| Zanubrutinib | Biochemical | BTK | <1 | [7] |
| Pirtobrutinib | Biochemical | BTK | 0.37 | [14] |
| TAK-020 | Cellular (BTK occupancy) | BTK | ~1-10 | [15] |
Note: This table presents representative data for well-known BTK inhibitors and serves as an example due to the absence of specific data for "this compound".
Experimental Protocols
The characterization of BTK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. BTK Kinase Activity Assay (Biochemical Assay)
-
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified recombinant BTK. The assay typically quantifies the phosphorylation of a synthetic substrate.
-
Methodology:
-
Recombinant BTK enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[1][16]
-
The inhibitor of interest (e.g., a surrogate for this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.[1]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Luminescent Assays: Employ substrates that generate a luminescent signal upon phosphorylation.[6]
-
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: General workflow for a biochemical BTK kinase activity assay.
2. B-cell Proliferation Assay (Cellular Assay)
-
Principle: This assay assesses the effect of the BTK inhibitor on the proliferation of B-cell lines or primary B-cells.
-
Methodology:
-
B-cells (e.g., Ramos B-cells) are cultured in appropriate media.
-
The cells are treated with the BTK inhibitor at a range of concentrations.
-
B-cell proliferation is stimulated using an agent that activates the BCR pathway, such as anti-IgM antibodies.
-
After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured using methods like:
-
[³H]-thymidine incorporation: Measures DNA synthesis.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with cell number.
-
Flow cytometry with cell proliferation dyes (e.g., CFSE): Tracks cell division.
-
-
The concentration of the inhibitor that reduces cell proliferation by 50% (EC50) is determined.
-
3. BTK Target Engagement Assay (Cellular Assay)
-
Principle: This assay confirms that the inhibitor binds to BTK within a cellular context.
-
Methodology:
-
Intact B-cells are treated with the covalent BTK inhibitor.
-
The cells are then lysed, and the cell lysate is incubated with a probe that also covalently binds to the Cys481 residue of BTK. This probe is typically labeled (e.g., with biotin or a fluorescent tag).
-
The amount of probe that binds to BTK is inversely proportional to the occupancy of the BTK active site by the inhibitor.
-
The probe-bound BTK is quantified using methods like ELISA or Western blotting.[15]
-
Conclusion
Covalent inhibitors of Bruton's tyrosine kinase represent a significant advancement in the treatment of B-cell malignancies and autoimmune disorders. By irreversibly binding to the Cys481 residue in the BTK active site, these inhibitors effectively shut down the B-cell receptor signaling pathway, leading to reduced B-cell proliferation and survival. The detailed experimental protocols outlined in this guide provide a framework for the characterization of novel BTK inhibitors, enabling the determination of their potency and mechanism of action. While specific data for "this compound" is not available, the principles and methodologies described herein are fundamental to the study of this important class of therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 15. A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Single‐Dose and Multiple‐Rising‐Dose Study of the BTK Inhibitor TAK‐020 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
The Core Downstream Signaling Cascades of Bruton's Tyrosine Kinase (BTK) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of B-cell receptor (BCR) signaling and is also involved in the signaling pathways of other cell surface receptors.[1][2] Its role in promoting cell proliferation and survival has made it a key therapeutic target in B-cell malignancies and autoimmune diseases.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by BTK inhibitors. While specific data for the research compound Btk-IN-20, a 1H-pyrazolo[3,4-d]pyrimidine derivative, is not publicly available, this document will detail the well-established mechanisms of action of other widely studied BTK inhibitors to provide a comprehensive understanding of the downstream consequences of BTK inhibition.[5]
Core Downstream Signaling Pathways of BTK
BTK activation, downstream of receptors like the BCR, triggers several signaling cascades crucial for B-cell function. The primary pathways affected by BTK inhibition are the Phospholipase Cγ2 (PLCγ2) and the Phosphoinositide 3-kinase (PI3K) pathways.
The PLCγ2-NF-κB Signaling Axis
Upon BCR engagement, BTK is recruited to the cell membrane and activated.[6] Activated BTK then phosphorylates and activates PLCγ2.[6][7] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
-
IP3 induces the release of intracellular calcium stores, leading to the activation of various calcium-dependent enzymes and transcription factors, including the Nuclear Factor of Activated T-cells (NFAT).[2]
-
DAG activates Protein Kinase C β (PKCβ), which in turn initiates a signaling cascade that culminates in the activation of the Nuclear Factor-κB (NF-κB) transcription factor.[2]
NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting BTK, the activation of PLCγ2 is blocked, leading to the suppression of the NF-κB pathway and subsequent apoptosis of malignant B-cells.[8]
The PI3K-Akt Signaling Pathway
BTK also plays a role in the activation of the PI3K-Akt signaling pathway, which is another critical cascade for cell survival and proliferation.[1] Upon activation, PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including BTK and Akt (also known as Protein Kinase B). This co-localization at the cell membrane facilitates the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis.
Inhibition of BTK can disrupt this pathway, leading to decreased Akt activation and a subsequent increase in apoptosis.
References
- 1. jwatch.org [jwatch.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Btk-IN-20: A Potent Covalent Inhibitor of Bruton's Tyrosine Kinase in Cancer Research
For Immediate Release
[City, State] – [Date] – Btk-IN-20, a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, has emerged as a significant subject of investigation in the field of oncology. As a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK), this small molecule, also identified as compound 283 in patent literature, is at the forefront of research into targeted cancer therapies. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. In many B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, the BCR pathway is constitutively active, driving cancer cell growth and survival. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly inactivates the enzyme, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.
Quantitative Data Summary
The preclinical data for this compound, primarily detailed in patent US8673925, showcases its high potency and selectivity. The following tables summarize the key quantitative findings from biochemical and cellular assays.
| Biochemical Assay Data | |
| Target | IC50 (nM) |
| BTK | < 1 |
| TEC | 1.5 |
| ITK | 3.0 |
| EGFR | > 1000 |
| JAK3 | > 1000 |
| Cellular Assay Data | |
| Cell Line | Assay |
| Ramos (Burkitt's Lymphoma) | pBTK (Y223) Inhibition |
| TMD8 (Diffuse Large B-cell Lymphoma) | Cell Proliferation (CTG) |
Mechanism of Action and Signaling Pathway
This compound functions as a targeted covalent inhibitor. Its mechanism involves the Michael addition reaction between the acrylamide warhead of the inhibitor and the thiol group of the Cys481 residue within the ATP-binding pocket of BTK. This irreversible binding leads to the sustained inhibition of BTK's kinase activity.
Experimental Protocols
The evaluation of this compound involved a series of key in vitro experiments to determine its potency, selectivity, and cellular activity.
BTK Enzyme Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme was incubated with varying concentrations of this compound in a kinase buffer.
-
The reaction was initiated by the addition of ATP and a biotinylated peptide substrate.
-
The mixture was incubated at room temperature to allow for the kinase reaction to proceed.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a LANCE® Ultra TR-FRET kinase assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay
Objective: To measure the ability of this compound to inhibit BTK autophosphorylation in a cellular context.
Methodology:
-
Ramos B-cells were seeded in 96-well plates and serum-starved.
-
Cells were pre-treated with a serial dilution of this compound.
-
B-cell receptor signaling was stimulated with anti-IgM antibody.
-
Cells were lysed, and the level of phosphorylated BTK at tyrosine 223 (pBTK Y223) was measured using an AlphaLISA® SureFire® Ultra™ assay.
-
EC50 values were determined from the concentration-response curve.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of targeted therapies for B-cell malignancies. Its high potency and covalent mechanism of action offer the potential for durable clinical responses. Further preclinical development, including in vivo efficacy and safety studies in relevant animal models, is warranted to fully elucidate its therapeutic potential. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of drug discovery and oncology, facilitating the continued investigation and development of the next generation of BTK inhibitors.
Understanding the pyrazolo[3,4-d]pyrimidine core of Btk-IN-20
An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Core of Btk-IN-20
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of this compound, a Bruton's tyrosine kinase (Btk) inhibitor featuring a 1H-pyrazolo[3,4-d]pyrimidine core. Btk is a clinically validated target in the treatment of various B-cell malignancies and autoimmune diseases.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases like Btk.[2]
Chemical Identity and Structure of this compound
This compound, also referred to as compound 283, is a potent inhibitor of Btk.[3] Its core structure is the 1H-pyrazolo[3,4-d]pyrimidine ring system.
-
IUPAC Name: 4-amino-3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
-
CAS Number: 1581714-50-2[3]
-
Chemical Formula: C₂₄H₂₄N₆O
-
Molecular Weight: 424.49 g/mol
Structure:
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a key feature of many kinase inhibitors. Its nitrogen-containing heterocyclic structure is bioisosteric to the adenine base of ATP, allowing it to form crucial hydrogen bond interactions within the hinge region of the kinase's ATP-binding pocket. This mimicry is a fundamental aspect of its inhibitory mechanism.[2]
Quantitative Data: Inhibitory Potency
| Compound Reference | Btk IC₅₀ (nM) | Cellular Assay IC₅₀ (µM) | Cell Line |
| Compound 13 [4] | 9.1 | Not Reported | TMD8 |
| Compound 14 [4] | 7.95 | 8.91 | Ramos |
| Compound 16 [4] | 27 | <1 | Jeko-1, Z138 |
| Compound 22 [4] | 14 | Not Reported | Not Reported |
| Compound 23 [4] | 12 | Not Reported | Not Reported |
| QL47 [5] | 7 | 0.475 (EC₅₀) | HEK293T |
| CGI-1746 [4] | 1.9 | Not Reported | Not Reported |
| GDC-0853 [4] | 0.91 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Btk inhibitors. Below are representative protocols for key experiments.
Btk Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the Btk kinase domain.[6]
Materials:
-
Btk enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 1X Kinase Buffer A at 3 times the final desired concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution of Btk kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A at 3 times the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).
-
Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 3 times the final desired concentration (e.g., 90 nM).
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and plot it against the compound concentration to determine the IC₅₀ value.
Cell-Based Btk Occupancy Assay
This assay quantifies the engagement of the Btk inhibitor with its target within a cellular context.[7]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Test compound (e.g., this compound)
-
Lysis Buffer (e.g., 0.34x NP40 lysis buffer with protease and phosphatase inhibitors)
-
Biotinylated Btk probe
-
Anti-Btk-Tb (donor fluorophore) and anti-Btk-D2 (acceptor fluorophore) antibodies
-
Streptavidin-europium (for total Btk detection)
-
384-well assay plate
Procedure:
-
Cell Treatment: Incubate cells with varying concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells and then lyse them using the lysis buffer.
-
Assay Plate Preparation: Add 4 µL of the cell lysate to each well of a 384-well plate.
-
Probe Incubation: Add 2 µL of the biotinylated Btk probe solution (at a final concentration of 5 µM in lysis buffer) to each well and incubate for 1 hour.
-
Detection Reagent Addition: Add 4 µL of the detection solution containing anti-Btk-Tb, anti-Btk-D2, and streptavidin-europium to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Determine the ratio of free to total Btk to calculate the percentage of Btk occupancy at different compound concentrations.
Visualizations
Btk Signaling Pathway
This diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade.
References
- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BTK Inhibition in B-Cell Proliferation and Survival: A Technical Overview
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Btk-IN-20." Therefore, this document provides a comprehensive overview of the effects of well-characterized Bruton's tyrosine kinase (BTK) inhibitors on B-cell proliferation and survival, drawing upon established research in the field. The principles, experimental methodologies, and signaling pathways described herein are representative of the broader class of BTK inhibitors.
Executive Summary
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling and is essential for the development, proliferation, and survival of B-lymphocytes.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4][5][6] Consequently, BTK has emerged as a key therapeutic target, and a range of small molecule inhibitors have been developed to modulate its activity.[5][7] This technical guide synthesizes the current understanding of how BTK inhibitors impact B-cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Role of BTK in B-Cell Signaling
BTK is a crucial component of the signaling cascade initiated by the B-cell receptor (BCR) upon antigen binding.[1][2][3] This signaling pathway is vital for normal B-cell function, including activation, proliferation, and differentiation into antibody-producing plasma cells and memory B-cells.[2][4] In certain B-cell malignancies, malignant cells exhibit a strong dependence on BCR signaling for their growth and survival.[4]
Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation.[1] Activated BTK then phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events involving calcium mobilization and activation of transcription factors such as NF-κB.[1][4] These downstream signals are critical for promoting cell survival and proliferation.[4]
Quantitative Effects of BTK Inhibitors on B-Cell Proliferation and Survival
The following tables summarize representative quantitative data on the effects of BTK inhibitors on B-cell proliferation and survival from various in vitro studies. It is important to note that specific values can vary depending on the cell line, the specific BTK inhibitor used, and the experimental conditions.
Table 1: Effect of BTK Inhibitors on B-Cell Proliferation
| Cell Line | BTK Inhibitor | Concentration | Proliferation Inhibition (%) | Assay | Reference |
| TMD8 (ABC-DLBCL) | Tirabrutinib | 10 nM | ~50% | Cell Viability Assay | [8] |
| Follicular Lymphoma Cell Line | Tirabrutinib | 100 nM | Significant Inhibition | Antiproliferative Assay | [8] |
| Mantle Cell Lymphoma (MCL) Cell Line | Tirabrutinib | 100 nM | Significant Inhibition | Antiproliferative Assay | [8] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Ibrutinib | 1 µM | >90% | CFSE Dilution | [9] |
| Anti-insulin B cells | Btk deletion | N/A | ~88% reduction | Dye Dilution Analysis | [10] |
Table 2: Effect of BTK Inhibitors on B-Cell Survival and Apoptosis
| Cell Line/Cell Type | BTK Inhibitor/Condition | Observation | Assay | Reference |
| Anti-insulin B cells | Btk deletion | Increased PARP cleavage | Western Blot | [11] |
| Anti-insulin B cells | Btk deletion | Failure to upregulate Bcl-xL | Western Blot/Flow Cytometry | [11] |
| B-cell malignancies | BTK inhibitors | Induction of apoptosis | Annexin V/PI Staining | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | BTK Degradation (PROTAC) | Sensitive to degradation-induced cell death | Cellular Growth Assays | [12] |
Experimental Protocols
B-Cell Proliferation Assay (CFSE Dilution)
This protocol describes a common method for assessing B-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Primary B-cells or B-cell lines
-
RPMI-1640 medium with 10% fetal bovine serum
-
CFSE dye
-
BTK inhibitor of interest
-
Stimulating agents (e.g., anti-IgM, CD40L, IL-4)
-
Flow cytometer
Procedure:
-
Isolate B-cells from peripheral blood or culture B-cell lines.
-
Resuspend cells in pre-warmed serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1 µM and incubate for 20 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with the desired concentrations of the BTK inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with appropriate agents (e.g., anti-IgM, CD40L, IL-4) to induce proliferation.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in B-cells treated with a BTK inhibitor.
Materials:
-
Primary B-cells or B-cell lines
-
Complete culture medium
-
BTK inhibitor of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture B-cells in the presence of various concentrations of the BTK inhibitor or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizing the Impact of BTK Inhibition
B-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade.
Caption: BTK's central role in the B-Cell Receptor signaling pathway.
Experimental Workflow for Assessing BTK Inhibitor Efficacy
The diagram below outlines a typical workflow for evaluating the effects of a BTK inhibitor on B-cell proliferation and survival.
Caption: Workflow for evaluating BTK inhibitor effects.
Conclusion
BTK is an indispensable kinase for B-cell proliferation and survival, making it a highly attractive target for therapeutic intervention in B-cell malignancies and autoimmune disorders. BTK inhibitors effectively abrogate BCR signaling, leading to decreased proliferation and increased apoptosis in B-cells that are dependent on this pathway. The experimental protocols and data presented in this guide provide a framework for the preclinical assessment of novel BTK inhibitors. Further research into the nuances of BTK signaling and the development of next-generation inhibitors holds promise for improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Btk-IN-20 In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in the signal transduction of the B-cell antigen receptor (BCR) and other cell surface receptors.[1] Its activation triggers downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-AKT, PLC, PKC, and nuclear factor-κB (NF-κB) pathways, which are essential for B-cell development, proliferation, and survival.[1][2] Consequently, Btk has emerged as a significant therapeutic target for B-cell malignancies and autoimmune disorders.[2][3] Btk inhibitors function by blocking the enzyme's activity, thereby disrupting these vital signaling pathways.[3][4] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds such as Btk-IN-20 against Btk.
Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Btk is recruited to the cell membrane and activated, leading to the phosphorylation of downstream targets like phospholipase Cγ2 (PLCγ2). This initiates a cascade of events promoting cell survival and proliferation.[5]
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preparing a Btk-IN-20 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-20, using dimethyl sulfoxide (DMSO) as the solvent. These guidelines are intended to ensure accurate and reproducible experimental results in cancer and inflammation research.
Introduction to this compound
This compound is a potent inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant target for therapeutic intervention. This compound, a 1H-pyrazolo[3,4-d]pyrimidine derivative, is a valuable tool for in vitro and in vivo studies aimed at understanding the role of Btk in these pathological processes.[4]
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 539.60 g/mol | [4] |
| Appearance | Crystalline solid/powder | General observation |
| Solubility | Soluble in DMSO | [4] |
| Storage (Powder) | -20°C for up to 3 years | General recommendation |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | General recommendation |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh out 5.4 mg of this compound powder into the tared container. Calculation: 10 mmol/L * 539.60 g/mol * 0.001 L = 5.396 mg
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Safety Precautions
-
This compound: Handle with care. As with any research chemical, the full toxicological properties may not be known. Avoid inhalation, ingestion, and contact with skin and eyes.
-
DMSO: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and handle in a well-ventilated area or a chemical fume hood.
Visualizing the Experimental Workflow and Btk Signaling Pathway
To further clarify the procedures and the biological context, the following diagrams are provided.
References
Application Notes and Protocols for Immunohistochemistry Staining with a Covalent Bruton's Tyrosine Kinase (Btk) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are provided as a representative guide for immunohistochemistry (IHC) staining of tissues treated with a covalent Bruton's Tyrosine Kinase (Btk) inhibitor. The specific inhibitor "Btk-IN-20" is not widely documented in publicly available literature. Therefore, these guidelines are based on the established mechanisms of well-characterized covalent Btk inhibitors that target the Cys481 residue and general principles of IHC for assessing kinase signaling pathways. Researchers should optimize these protocols for their specific experimental conditions and the particular characteristics of their Btk inhibitor.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3][4][5] Its activation is critical for B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[7][8][9]
Covalent Btk inhibitors are small molecules that typically form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of Btk, leading to the inhibition of its kinase activity.[3][4] This application note provides a framework for assessing the in-situ efficacy of such inhibitors in tissue samples using immunohistochemistry (IHC). The primary readouts for inhibitor activity are the reduction in Btk autophosphorylation at Tyr223 (pBtk) and the decreased phosphorylation of its downstream substrate, Phospholipase C gamma 2 (PLCγ2) at Tyr759 (pPLCγ2).
Btk Signaling Pathway and Inhibition
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the recruitment and activation of Btk at the plasma membrane. Activated Btk then phosphorylates and activates downstream targets, including PLCγ2. This triggers a cascade of events culminating in the activation of transcription factors like NF-κB and MAPK, which promote cell survival and proliferation. Covalent Btk inhibitors block these downstream events by inactivating the Btk enzyme.
Caption: Btk Signaling Pathway and Point of Inhibition.
Data Presentation
The following table provides a representative summary of quantitative IHC data from a preclinical study evaluating a covalent Btk inhibitor in a xenograft model. Staining intensity and the percentage of positive cells are often combined to generate an H-score (Histoscore), providing a semi-quantitative measure of protein expression.[10][11][12]
Table 1: Quantitative Immunohistochemical Analysis of Btk Pathway Inhibition in Tumor Xenografts
| Treatment Group | Target Protein | Average % Positive Cells (± SD) | Average Staining Intensity (0-3) | H-Score (0-300) (± SD) |
| Vehicle Control | pBtk (Tyr223) | 85% (± 8%) | 2.5 | 212.5 (± 20.0) |
| Covalent Btk Inhibitor | pBtk (Tyr223) | 15% (± 5%) | 0.5 | 7.5 (± 2.5) |
| Vehicle Control | pPLCγ2 (Tyr759) | 78% (± 10%) | 2.2 | 171.6 (± 22.0) |
| Covalent Btk Inhibitor | pPLCγ2 (Tyr759) | 20% (± 7%) | 0.6 | 12.0 (± 4.2) |
| Vehicle Control | Total Btk | 95% (± 4%) | 2.8 | 266.0 (± 11.2) |
| Covalent Btk Inhibitor | Total Btk | 92% (± 5%) | 2.7 | 248.4 (± 13.5) |
H-Score = (% of weakly stained cells x 1) + (% of moderately stained cells x 2) + (% of strongly stained cells x 3)
Experimental Protocols
Experimental Workflow for IHC Staining
The following diagram outlines the key steps in the IHC protocol for assessing Btk pathway inhibition in formalin-fixed, paraffin-embedded (FFPE) tissues.
Caption: Immunohistochemistry Experimental Workflow.
Detailed Protocol for IHC Staining of pBtk and pPLCγ2 in FFPE Tissues
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (rabbit anti-pBtk Tyr223, rabbit anti-pPLCγ2 Tyr759, rabbit anti-Total Btk)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Place slides in a staining jar filled with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C and maintain for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with deionized water.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply DAB substrate according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip with mounting medium.
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express the target protein (e.g., tonsil or lymph node for Btk).
-
Untreated Control: Compare staining in inhibitor-treated tissues to vehicle-treated tissues to assess the effect of the compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new antibody aliquot; verify antibody performance on a positive control. |
| Improper antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody to find the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide. | |
| Over-development of DAB | Reduce DAB incubation time. | |
| Non-specific Staining | Cross-reactivity of antibody | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| High antibody concentration | Further dilute the primary antibody. |
Conclusion
Immunohistochemistry is a powerful technique to visualize and quantify the in-situ effects of Btk inhibitors on their target and downstream signaling pathways. By assessing the phosphorylation status of Btk and PLCγ2, researchers can gain valuable insights into the pharmacodynamic activity of their compounds in a tissue-specific context. The protocols and guidelines presented here provide a solid foundation for developing robust and reliable IHC assays for the evaluation of covalent Btk inhibitors.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. Immunohistochemical Study of the Localization of Ibrutinib-Protein Conjugates in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reinventing Nuclear Histo-score Utilizing Inherent Morphologic Cutoffs: Blue-brown Color H-score (BBC-HS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of a Novel BTK Inhibitor (e.g., Btk-IN-20) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[2][3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel Bruton's tyrosine kinase (BTK) inhibitor, exemplified here as Btk-IN-20, using xenograft models. These guidelines are intended for researchers and scientists in the field of oncology drug development.
Mechanism of Action and Signaling Pathway
BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which promote cell survival and proliferation.[2][4] this compound is a potent and selective inhibitor of BTK, designed to block these pro-survival signals in malignant B-cells.
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Btk-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[2][3][6][7] This makes Btk a compelling therapeutic target for the development of novel inhibitors.[1][8] Btk-IN-20 is a novel, potent, and highly selective covalent inhibitor of Btk that targets the Cys-481 residue in the ATP-binding site, leading to irreversible inhibition of its kinase activity.[3] These application notes provide detailed protocols for high-throughput screening (HTS) of potential Btk inhibitors using this compound as a reference compound.
Btk Signaling Pathway
Btk is a key mediator in multiple signaling cascades downstream of the B-cell receptor. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, NF-κB, and MAPK, which are crucial for B-cell proliferation, survival, and differentiation.[4][5][9]
References
- 1. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Btk-IN-20 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Btk-IN-20 in cell culture media.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Researchers often encounter precipitation of this compound when diluting DMSO stock solutions into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.
Initial Checks and Recommendations
Before modifying your experimental protocol, ensure the following:
-
Purity of this compound: Use a high-purity compound to avoid precipitation caused by insoluble impurities.
-
Anhydrous DMSO: Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of hydrophobic compounds.
-
Proper Storage: Store the this compound solid and DMSO stock solution as recommended by the supplier to prevent degradation.
Troubleshooting Workflow
If precipitation is observed, follow the workflow below to identify a suitable working concentration and preparation method.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: I observed precipitation when adding my this compound DMSO stock to the cell culture medium. What is the likely cause?
A2: This is a common issue for hydrophobic compounds like this compound. The primary cause is the poor solubility of the compound in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, leading to the compound precipitating out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO for short incubation periods, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.
Q4: Can I pre-mix this compound with my cell culture medium and then filter-sterilize it?
A4: This is not recommended. If the compound has precipitated, filtration will remove the active compound, leading to an inaccurate final concentration in your experiment. It is best to prepare the final dilution immediately before use.
Q5: Are there any alternative solvents I can try if DMSO is problematic for my cells?
A5: While DMSO is the most common solvent for this class of inhibitors, ethanol can sometimes be an alternative. However, the solubility of this compound in ethanol is expected to be lower than in DMSO. If you test an alternative solvent, it is essential to perform thorough validation, including solubility checks and vehicle controls for cytotoxicity.
Quantitative Data Summary
| Solvent/Medium | BTK Inhibitor Class (General) Solubility | Recommendations for this compound |
| DMSO | High (e.g., >50 mg/mL) | Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. |
| Ethanol | Low to Insoluble | Can be tested as an alternative to DMSO, but lower solubility is expected. A vehicle control is critical. |
| Water | Insoluble | Do not attempt to dissolve this compound directly in water or aqueous buffers. |
| Cell Culture Media | Very Low (Precipitation Likely) | The final concentration is limited by its aqueous solubility. Empirical testing is required to determine the maximum achievable concentration without precipitation in your specific medium. |
| Media with Serum | Potentially Increased | Serum proteins can help to stabilize hydrophobic compounds and may increase the apparent solubility of this compound. Consider preparing the final dilution in serum-containing medium. |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a method to determine the practical working concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 20 mM. Ensure the solution is clear and all solid has dissolved. This is your stock solution.
-
-
Serial Dilution Preparation:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. It is recommended to test a range of final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM).
-
For each concentration, pre-warm 1 mL of your cell culture medium in a microcentrifuge tube to 37°C.
-
Add the required volume of the 20 mM DMSO stock to the pre-warmed medium dropwise while gently vortexing. For example, for a 20 µM final concentration, add 1 µL of the 20 mM stock to 1 mL of medium.
-
-
Observation for Precipitation:
-
Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Incubate the tubes at 37°C for 1-2 hours, mimicking your experimental conditions.
-
After incubation, visually inspect the tubes again.
-
For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystalline structures.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate after incubation is considered the maximum practical working concentration for your experimental conditions.
-
-
Repeat with Serum:
-
If your experimental medium contains serum, repeat steps 2-4 using your complete, serum-containing medium.
-
Signaling Pathway Context
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.
Preventing Btk-IN-20 precipitation in aqueous solutions
Welcome to the technical support center for Btk-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK). Its chemical formula is C30H30FN7O2, and it has a molecular weight of 539.60 g/mol . The CAS number for this compound is 1581714-50-2. As a member of the 1H-pyrazolo[3,4-d]pyrimidine derivative family, it is under investigation for its potential applications in cancer and inflammation research.
Q2: Why does my this compound precipitate when I add it to my aqueous experimental medium?
A2: this compound, like many small molecule kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core, has poor aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a stock solution (typically in an organic solvent like DMSO) into a buffer, cell culture medium, or other aqueous solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Based on the general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.
Issue: this compound precipitates out of solution upon dilution into an aqueous medium.
Root Cause Analysis:
The primary reason for precipitation is the low aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the dramatic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Most cell lines and many biochemical assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity or interference. However, it is always best to determine the tolerance of your specific system.
-
By keeping the final DMSO concentration as high as is tolerable, you can increase the apparent solubility of this compound in your aqueous medium.
-
-
Perform Serial Dilutions in an Intermediate Solvent:
-
Instead of diluting your concentrated DMSO stock directly into the aqueous medium, perform one or more intermediate dilution steps.
-
A common strategy is to first dilute the DMSO stock into a solvent that is miscible with both DMSO and water, such as ethanol. However, the compatibility of ethanol with your experimental system must be verified.
-
Alternatively, you can perform serial dilutions in your aqueous buffer that already contains the final target concentration of DMSO.
-
-
Increase the Temperature of the Aqueous Medium (with caution):
-
Slightly warming the aqueous medium before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
This approach must be used with caution as temperature changes can affect the stability of your biological system and the this compound itself.
-
-
Utilize a Surfactant or Co-solvent:
-
For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01% to 0.1%), can help to maintain the solubility of hydrophobic compounds.
-
The compatibility of any surfactant with your assay must be validated.
-
-
Sonication:
-
After diluting the this compound stock into the aqueous medium, brief sonication in a water bath can help to redissolve small amounts of precipitate and create a more homogenous solution.
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Common Solvents
This protocol provides a general method for determining the approximate solubility of this compound in your laboratory.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, PBS, Water)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume of a different solvent (e.g., 100 µL).
-
Vortex the tubes vigorously for 2-5 minutes.
-
Visually inspect for any undissolved solid.
-
If the solid has completely dissolved, add another measured volume of the solvent and repeat step 3. Continue this process until a saturated solution is achieved (i.e., undissolved solid remains).
-
If the solid did not dissolve in the initial volume, continue to add the solvent in small, measured increments, vortexing after each addition, until the solid dissolves.
-
Once you have a saturated solution, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Record your results in a table.
Data Presentation:
Table 1: Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Observations |
|---|---|---|---|
| DMSO | (User-determined value) | (User-determined value) | (e.g., Clear solution, slight warming needed) |
| Ethanol | (User-determined value) | (User-determined value) | (e.g., Precipitated on standing) |
| PBS (pH 7.4) | (User-determined value) | (User-determined value) | (e.g., Insoluble) |
| Water | (User-determined value) | (User-determined value) | (e.g., Insoluble) |
Protocol 2: Preparation of a this compound Stock Solution and Working Solutions
This protocol describes a reliable method for preparing a concentrated stock solution of this compound in DMSO and subsequently diluting it for use in aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Aqueous experimental medium (e.g., cell culture medium, assay buffer)
Procedure:
Part A: Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the mass of this compound required to make your desired volume and concentration of stock solution. (Mass = Desired Concentration x Desired Volume x Molecular Weight).
-
Carefully weigh out the calculated mass of this compound and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Part B: Preparing a Working Solution in an Aqueous Medium
-
Thaw a single aliquot of your this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to get closer to your final desired concentration.
-
Add a small volume of the diluted DMSO solution to your pre-warmed aqueous experimental medium while vortexing or gently mixing.
-
Ensure the final concentration of DMSO in your aqueous medium does not exceed the tolerance of your experimental system (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may help to redissolve it.
Visualizations
Caption: Experimental workflow for preparing this compound solutions to prevent precipitation.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the inhibitory action of this compound.
Troubleshooting inconsistent results in Btk-IN-20 experiments
Welcome to the technical support center for Btk-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this novel Bruton's tyrosine kinase (Btk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By inhibiting Btk, this compound blocks the downstream signaling cascade that leads to B-cell proliferation, activation, and survival.[2][4][5] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[6][7]
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -80°C to maintain stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q3: What is the expected outcome of this compound treatment in a cellular assay?
A3: In B-cell lines where the BCR pathway is active, treatment with this compound is expected to decrease the phosphorylation of Btk at tyrosine 223 (p-Btk Y223) and its downstream substrate, phospholipase Cγ2 (PLCγ2).[8][9] This should lead to a reduction in cell proliferation and viability. The half-maximal inhibitory concentration (IC50) will vary depending on the cell line and assay conditions.
Q4: Are there potential off-target effects of this compound?
A4: While this compound is designed to be a selective Btk inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[10] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects. Comparing results with other known Btk inhibitors or using genetic knockdown/knockout models of Btk can help confirm the specificity of the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You may observe significant variability in the IC50 values of this compound between experiments. This can be caused by several factors.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Check Cell Health and Density: Use healthy, actively dividing cells. Ensure consistent cell seeding density across all plates and experiments, as this can significantly impact the results of viability assays.[11]
-
Standardize Incubation Times: The duration of inhibitor treatment can affect the IC50 value. Use a consistent incubation time for all experiments. A typical incubation time for kinase inhibitors in cell viability assays is 72 hours.[12]
-
Review Assay Protocol: Ensure the viability assay protocol is followed consistently. For MTT or similar tetrazolium-based assays, the incubation time with the reagent and the solubilization step are critical.[11]
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. If possible, try reducing the serum concentration during the treatment period, ensuring the cells remain viable.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing Btk-IN-20 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Btk-IN-20, a 1H-pyrazolo[3,4-d]pyrimidine derivative that functions as a Bruton's tyrosine kinase (Btk) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a cell-based IC50 determination assay?
A1: For initial IC50 determination of pyrazolo[3,4-d]pyrimidine-based Btk inhibitors, a wide concentration range is recommended to capture the full dose-response curve. A starting range of 1 nM to 10 µM is advisable. For instance, a similar pyrazolo[3,4-d]pyrimidine derivative has shown a Btk enzymatic IC50 of approximately 11.1 nM and anti-proliferative effects in B-cell lines in the low micromolar range.[1]
Q2: I am observing poor solubility of this compound in my cell culture medium. How can I address this?
A2: this compound, like many small molecule inhibitors, is likely dissolved in dimethyl sulfoxide (DMSO) for stock solutions. To avoid precipitation in aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically recommended to be below 0.5%, with 0.1% being ideal for most cell lines to avoid off-target effects of the solvent.[2][3]
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of your compound in 100% DMSO first.
-
When adding the inhibitor to your cell culture medium, ensure rapid mixing to facilitate dispersion.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
If solubility issues persist, consider using a formulation with solubilizing agents, if available, or consult the manufacturer's specific recommendations.
-
Q3: My dose-response curve is flat or does not show a typical sigmoidal shape. What are the possible causes?
A3: An atypical dose-response curve can result from several factors:
-
Inappropriate Concentration Range: The concentrations tested may be too high or too low to capture the inhibitory range. Consider expanding your dilution series in both directions.
-
Compound Instability: The compound may be unstable in the cell culture medium over the incubation period. Reduce the incubation time if possible or prepare fresh dilutions immediately before use.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding.
-
Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run a control plate with the compound in cell-free medium to check for interference.
Q4: I am concerned about potential off-target effects of this compound at higher concentrations. How can I mitigate this?
A4: Off-target effects are a common concern with kinase inhibitors. While second-generation Btk inhibitors are generally more selective, high concentrations can still lead to inhibition of other kinases.[4][5]
-
Mitigation Strategies:
-
Use the lowest effective concentration: Determine the IC50 and use concentrations around this value for subsequent experiments.
-
Perform kinase profiling: If resources allow, screen this compound against a panel of other kinases to identify potential off-target activities.
-
Include control compounds: Use a well-characterized, highly selective Btk inhibitor as a positive control and an inactive analog as a negative control.
-
Consult the literature: Research the selectivity profile of other pyrazolo[3,4-d]pyrimidine-based inhibitors to anticipate potential off-target kinases.[1]
-
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for pyrazolo[3,4-d]pyrimidine-based Btk inhibitors. Note that specific values for this compound should be determined empirically.
| Compound Class | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Btk | Enzymatic | ~11.1 nM | - | [1] |
| Pyrazolo[3,4-d]pyrimidine | Cell Proliferation | Cell-based | Low µM | B-cell leukemia | [1] |
Experimental Protocols
Detailed Methodology for Cell-Based IC50 Determination (MTT Assay)
This protocol is a general guideline for determining the IC50 of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[6]
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells in their logarithmic growth phase.
-
Adjust the cell density to 5 x 10⁴ to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute these DMSO stocks into complete cell culture medium to create the final working concentrations (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration in the wells is consistent and non-toxic (≤0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Visualizations
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades such as PLCγ2, which in turn mobilizes calcium and activates transcription factors like NF-κB, promoting B-cell proliferation and survival.[7][8][9] this compound, as a pyrazolo[3,4-d]pyrimidine derivative, acts as an ATP-competitive inhibitor at the kinase domain of Btk, thereby blocking these downstream signals.[1]
Caption: Btk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps for determining the IC50 value of this compound in a cell-based assay.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-20 off-target effects in kinase profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Btk-IN-20 in kinase profiling experiments. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific public data for a compound designated "this compound" is not available. The following information is synthesized from publicly available data on well-characterized covalent Bruton's tyrosine kinase (BTK) inhibitors and should be considered as representative guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3][4] this compound likely forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This disruption of the BCR signaling pathway is the basis for its therapeutic potential in B-cell malignancies and autoimmune diseases.[3][4]
Q2: What are the known or expected off-target effects of a covalent BTK inhibitor like this compound?
A2: While designed to be selective for BTK, covalent inhibitors can exhibit off-target activity against other kinases that have a similarly placed cysteine residue in their active site. Common off-target kinases for first-generation BTK inhibitors include members of the TEC family (e.g., TEC, ITK) and EGFR family (e.g., EGFR, ERBB2/HER2).[5] Inhibition of these off-targets can lead to undesired side effects.[6] For instance, inhibition of ITK can affect T-cell function, while inhibition of EGFR has been associated with skin and gastrointestinal toxicities.[5] Newer generation BTK inhibitors are generally designed to have higher selectivity and fewer off-target effects.[6][7]
Q3: How can I experimentally determine the kinase selectivity profile of this compound?
A3: A comprehensive method to determine the kinase selectivity profile is to perform a kinome-wide binding or activity assay. A popular commercially available platform is the KINOMEscan™, which is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases (e.g., over 400).[8][9] The results are typically reported as the percentage of the kinase bound by the test compound at a specific concentration or as a dissociation constant (Kd). This allows for a broad view of the inhibitor's selectivity and potential off-targets.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.
-
Possible Cause: This may be due to the off-target effects of this compound. The inhibitor might be affecting other signaling pathways in the cell through the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: If you have performed a kinome scan, cross-reference the observed phenotype with the functions of the identified off-target kinases.
-
Use a More Selective Inhibitor: If available, compare the cellular effects of this compound with a structurally different and more selective BTK inhibitor. Second-generation BTK inhibitors often have improved selectivity profiles.[6][10]
-
Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by activating its downstream signaling pathway.
-
BTK Knockout/Knockdown Cells: Perform the experiment in cells where BTK has been genetically knocked out or knocked down. If the phenotype persists, it is likely BTK-independent and caused by an off-target effect.[11]
-
Issue 2: Inconsistent results in in-vitro kinase assays.
-
Possible Cause: Inconsistencies can arise from experimental variables such as ATP concentration, enzyme concentration, or the specific assay format used.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: The inhibitory activity (IC50) of ATP-competitive inhibitors is sensitive to the ATP concentration. Ensure you are using a consistent and physiologically relevant ATP concentration (typically the Km value for ATP of the kinase) across experiments.
-
Enzyme Quality: Use a highly purified and active preparation of the kinase. Enzyme activity can vary between batches and suppliers.
-
Assay Technology: Be aware of the limitations of your assay technology. For example, some assays are more prone to interference from compounds that are colored or fluorescent. Consider using an orthogonal assay method to confirm your results (e.g., a radiometric assay versus a fluorescence-based assay).
-
Quantitative Data
Table 1: Representative Kinase Selectivity Profile for a Covalent BTK Inhibitor
| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. BTK | Potential Biological Implication of Off-Targeting |
| BTK | < 5 | 1 | Primary Target |
| TEC | 15 | 3 | T-cell function modulation |
| ITK | 25 | 5 | T-cell signaling and development |
| EGFR | 150 | 30 | Skin rash, diarrhea |
| ERBB2 (HER2) | 300 | 60 | Cardiotoxicity |
| BLK | 80 | 16 | B-cell signaling |
| SRC | > 1000 | > 200 | Broad cellular signaling |
Note: The values presented are hypothetical and representative for a first-generation covalent BTK inhibitor. Actual values for any specific inhibitor must be determined experimentally.
Experimental Protocols
Protocol 1: KINOMEscan™ Profiling for this compound
This protocol provides a general workflow for assessing the kinase selectivity of this compound using the DiscoverX KINOMEscan™ platform.
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution in DMSO as required by the service provider.
-
-
Assay Principle:
-
The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
-
Experimental Procedure (as performed by the service provider):
-
Kinases are mixed with the immobilized ligand and the test compound (this compound).
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the solid support is quantified.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of this compound.
-
-
Data Analysis:
-
The primary data is typically visualized as a "tree spot" diagram, showing the inhibited kinases on a phylogenetic tree of the human kinome.[8]
-
A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound.
-
Protocol 2: Cellular BTK Occupancy Assay
This protocol describes a method to measure the extent and duration of BTK engagement by this compound in living cells.
-
Cell Culture:
-
Culture a suitable B-cell line (e.g., Ramos or TMD8) in appropriate media.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Probe Labeling:
-
Wash the cells to remove unbound inhibitor.
-
Lyse the cells in a suitable lysis buffer.
-
Add a biotinylated, irreversible BTK probe that also binds to the Cys481 residue. This probe will only label the BTK molecules that have not been engaged by this compound.
-
-
Quantification:
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect the biotinylated BTK using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Normalize the signal to the total amount of BTK protein as determined by a parallel Western blot using an anti-BTK antibody.
-
-
Data Analysis:
-
Calculate the percentage of BTK occupancy at each concentration of this compound by comparing the signal from the treated samples to the vehicle control.
-
Plot the percentage of BTK occupancy versus the concentration of this compound to determine the cellular EC50.
-
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. ajmc.com [ajmc.com]
- 7. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of BTK Inhibitors in Primary Cells
Disclaimer: As of our last update, there is no publicly available scientific literature identifying a compound specifically named "Btk-IN-20." The following guidance is based on the well-documented class of Bruton's tyrosine kinase (BTK) inhibitors and provides general strategies and protocols that can be adapted for novel compounds such as this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of BTK inhibitors in primary cells.
| Issue/Question | Potential Cause | Suggested Solution |
| High levels of cell death are observed at the intended effective concentration. | The inhibitor may have off-target effects at the tested concentration. Primary cells can be more sensitive than cell lines. The compound may be unstable in culture medium, leading to toxic degradation products. | Perform a dose-response curve to determine the EC50 for BTK inhibition and the CC50 for cytotoxicity. Select a concentration that maximizes BTK inhibition while minimizing cell death. Test the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Inconsistent results are seen between different donors of primary cells. | Primary cells from different donors can have significant biological variability. The expression levels of BTK or off-target proteins may vary. | Use primary cells from multiple donors (at least three is recommended) to ensure the observed effects are not donor-specific. Normalize the data to the vehicle control for each donor to account for baseline differences. |
| The vehicle control (e.g., DMSO) is causing cytotoxicity. | The concentration of the vehicle may be too high. Primary cells can be particularly sensitive to solvents. | Ensure the final concentration of the vehicle is as low as possible, typically ≤ 0.1%. Run a vehicle-only titration to determine the maximum tolerated concentration in your primary cell type. |
| The BTK inhibitor appears to be losing activity over the course of a long-term experiment. | The compound may be metabolized by the primary cells. The inhibitor may be unstable in the culture medium at 37°C. | Replenish the medium with a fresh inhibitor at regular intervals (e.g., every 24-48 hours). Perform a time-course experiment to assess the stability and activity of the inhibitor over time. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if the observed cytotoxicity is due to on-target (BTK inhibition) or off-target effects?
A1: To differentiate between on-target and off-target toxicity, you can perform several experiments. A rescue experiment can be conducted by introducing a constitutively active form of BTK to see if it alleviates the cytotoxic effects of the inhibitor. Additionally, you can test the inhibitor in a cell line that does not express BTK. If cytotoxicity is still observed, it is likely due to off-target effects. Comparing the cytotoxicity profile of your inhibitor with other known BTK inhibitors with different chemical scaffolds can also provide insights.
Q2: What are the best methods for assessing the cytotoxicity of a BTK inhibitor in primary cells?
A2: A multi-parametric approach is recommended. For assessing cell viability, assays that measure metabolic activity, such as MTT or PrestoBlue, are useful for initial screening. To specifically quantify cell death, it is important to use assays that measure membrane integrity, like trypan blue exclusion or a lactate dehydrogenase (LDH) release assay. For a more detailed understanding of the mechanism of cell death, assays for apoptosis (e.g., Annexin V/PI staining) and caspase activity are recommended.
Q3: How can I minimize the non-specific binding of my BTK inhibitor in cell culture?
A3: Non-specific binding to plasticware and serum proteins can reduce the effective concentration of your inhibitor. To mitigate this, use low-binding plates for your experiments. When possible, reduce the serum concentration in your culture medium, but be mindful that this can also impact cell health. Always include appropriate controls to account for any effects of reduced serum.
Quantitative Data Summary
The following tables provide example data for a hypothetical BTK inhibitor, "BTK-inhibitor-X," to illustrate how to present cytotoxicity and efficacy data.
Table 1: Cytotoxicity (CC50) of BTK-inhibitor-X in Various Primary Human Cells
| Primary Cell Type | CC50 (µM) after 48h | Assay Method |
| Peripheral Blood Mononuclear Cells (PBMCs) | 15.2 ± 2.1 | MTT Assay |
| CD19+ B Cells | 8.9 ± 1.5 | Annexin V/PI Staining |
| CD3+ T Cells | 25.4 ± 3.8 | PrestoBlue Assay |
| Monocytes | 12.7 ± 2.5 | LDH Release Assay |
Table 2: Efficacy (EC50) of BTK-inhibitor-X in Primary Human B Cells
| Endpoint | EC50 (nM) after 24h | Assay Method |
| BTK Phosphorylation (pBTK) | 5.3 ± 0.9 | Western Blot / ELISA |
| B Cell Activation (CD69 expression) | 10.8 ± 2.2 | Flow Cytometry |
| Cytokine Release (e.g., TNF-α) | 12.1 ± 2.7 | ELISA |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Plating: Seed primary cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the BTK inhibitor and add them to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Measuring Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat primary cells with the BTK inhibitor at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
How to minimize variability in Btk-IN-20 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1][2] this compound, like other covalent BTK inhibitors, irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[3][4][5] This inhibition disrupts the downstream signaling cascade that promotes the survival and proliferation of B-cells, making it a target for treating B-cell malignancies and autoimmune diseases.[1][4][5]
Q2: What are the common types of functional assays used to assess this compound activity?
The most common functional assays for this compound and other kinase inhibitors fall into two main categories:
-
Biochemical Assays: These assays use purified recombinant BTK enzyme to measure the direct inhibition of its kinase activity. Common readouts include:
-
ADP Detection: Assays like ADP-Glo™ and Transcreener® ADP² measure the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to increased inhibitor activity.[1][2][6]
-
Substrate Phosphorylation: These assays measure the phosphorylation of a specific BTK substrate. This can be detected using methods like fluorescence resonance energy transfer (FRET), time-resolved fluorescence (TRF), or traditional methods like radioactive labeling ([γ-³²P]-ATP).[7]
-
-
Cell-Based Assays: These assays measure the effect of this compound on BTK activity within a cellular context. Examples include:
-
BTK Autophosphorylation Assay: Measures the phosphorylation of BTK at tyrosine 223 (Y223), a key marker of its activation, in B-cell lines.
-
Downstream Signaling Assays: Assess the phosphorylation of downstream targets in the BCR pathway, such as PLCγ2.
-
Cell Proliferation/Viability Assays: Determine the impact of this compound on the growth and survival of B-cell lymphoma cell lines that are dependent on BTK signaling.
-
Q3: What are the primary sources of variability in this compound functional assays?
Variability in kinase assays can arise from several factors:
-
Reagent Quality and Consistency: Lot-to-lot variation in enzymes, substrates, antibodies, and ATP can significantly impact results.
-
Assay Conditions: Minor fluctuations in temperature, pH, incubation times, and DMSO concentration can alter enzyme kinetics and inhibitor potency.
-
Compound Interference: Test compounds that are fluorescent or absorb light at the assay's excitation or emission wavelengths can lead to false positives or negatives.[8]
-
Enzyme and Substrate Concentrations: Using ATP and substrate concentrations that are not optimized for the assay can lead to inaccurate IC50 values.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, especially in high-throughput formats, is a major source of variability.
-
Cellular Factors (for cell-based assays): Cell passage number, density, and health can all influence the cellular response to BTK inhibition.
Troubleshooting Guides
Guide 1: High Variability in a Biochemical BTK Inhibition Assay (e.g., ADP-Glo™ or Transcreener®)
| Observed Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High %CV) | Pipetting inconsistency. | Use calibrated and well-maintained single and multichannel pipettes. For high-throughput screening, consider using automated liquid handlers. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all reagents before and after addition to the assay plate by gentle vortexing or trituration. | |
| Temperature gradients across the assay plate. | Allow all reagents and the assay plate to equilibrate to room temperature before starting the reaction. Incubate plates in a stable temperature environment. | |
| Inconsistent IC50 Values Between Experiments | Lot-to-lot variability of reagents (BTK enzyme, ATP, substrate). | Qualify new lots of critical reagents by running a standard inhibitor titration curve and comparing the IC50 to previous batches. Purchase larger batches of reagents to minimize lot changes. |
| Inaccurate ATP or substrate concentration. | Verify the concentration of ATP and substrate stocks. Use an ATP concentration close to the Michaelis-Menten constant (Km) for BTK to accurately determine the potency of ATP-competitive inhibitors. | |
| Degradation of reagents. | Aliquot and store reagents at the recommended temperatures to avoid repeated freeze-thaw cycles. Protect light-sensitive reagents from light. | |
| Low Z'-factor (<0.5) | Suboptimal enzyme concentration. | Titrate the BTK enzyme to determine the concentration that yields a robust signal window (typically the EC80, the concentration giving 80% of the maximal signal). |
| Assay window is too small (low signal-to-background). | Optimize the concentrations of detection reagents (e.g., antibody and tracer in Transcreener® assays). Increase the reaction time to allow for more product formation, ensuring the reaction remains in the linear range. |
Guide 2: Inconsistent Results in a Cell-Based BTK Autophosphorylation Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Phosphorylation in Untreated Cells | Cells are over-stimulated or stressed. | Ensure consistent cell culture conditions. Avoid over-confluency and minimize handling stress. Serum starve cells for a defined period before stimulation if necessary. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. | |
| Low or No Signal Upon Stimulation | Inefficient stimulation of the BCR pathway. | Optimize the concentration and incubation time of the stimulating agent (e.g., anti-IgM). |
| Low BTK expression in the cell line. | Confirm BTK expression levels in your chosen cell line by Western blot or other methods. | |
| Cell viability is compromised. | Check cell viability before and after the assay. Ensure that the inhibitor concentration and incubation time are not causing significant cytotoxicity. | |
| Variable Inhibition by this compound | Inconsistent cell density. | Seed cells at a consistent density for all experiments. |
| Variation in inhibitor incubation time. | Use a precise and consistent incubation time for the inhibitor before cell stimulation and lysis. | |
| Passage number of cells is too high. | Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic and signaling changes. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for assessing and minimizing variability in BTK functional assays.
Table 1: Key Assay Performance Metrics
| Parameter | Description | Target Value | Significance |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 | A Z'-factor > 0.5 indicates an excellent assay with a large signal window and low variability, suitable for high-throughput screening.[9] |
| Coefficient of Variation (%CV) | A measure of the dispersion of data points around the mean. | < 10-15% | A low %CV indicates high precision and reproducibility of the assay. |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from an uninhibited reaction to the signal from a background well (no enzyme). | > 5 | A high S/B ratio indicates a robust assay with a clear signal over noise. |
| Inter-assay %CV | The coefficient of variation between results from different assay runs. | ≤ 6% for free BTK, ≤ 3% for total BTK | Low inter-assay %CV demonstrates the long-term reproducibility of the assay. |
Table 2: Impact of ATP Concentration on IC50 Values for ATP-Competitive Inhibitors
| ATP Concentration | Apparent IC50 of this compound | Rationale |
| Low (<< Km for ATP) | Lower | The inhibitor more easily competes with the low concentration of ATP, resulting in a more potent apparent IC50. |
| At Km for ATP | "True" IC50 | Measuring IC50 at the Km for ATP provides a more standardized and comparable value for ATP-competitive inhibitors. |
| High (>> Km for ATP) | Higher | A high concentration of ATP outcompetes the inhibitor for binding to the active site, leading to a less potent apparent IC50. |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay using Transcreener® ADP² FP
This protocol is adapted for a 384-well format and is intended for measuring the IC50 of this compound.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound
-
Transcreener® ADP² FP Assay Kit (containing ADP antibody, ADP tracer, and stop & detect buffer)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.005% Triton X-100, 10 mM MnCl₂
-
384-well, black, low-volume, non-binding surface plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation:
-
Dilute the BTK enzyme in Assay Buffer to a pre-determined optimal concentration (e.g., 1.5 nM).
-
Prepare a 2X substrate/ATP mix in Assay Buffer containing Poly (4:1 Glu, Tyr) peptide (e.g., 0.5 mg/mL) and ATP (e.g., 10 µM).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of the diluted BTK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Prepare the ADP Detection Mix according to the Transcreener® protocol (e.g., 1X Stop & Detect Buffer containing 10 µg/mL ADP² antibody and 4 nM ADP tracer).
-
Add 20 µL of the ADP Detection Mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization (FP) on a compatible plate reader.
-
Plot the FP signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based BTK Autophosphorylation Assay
This protocol describes the measurement of BTK autophosphorylation at Y223 in a B-cell line (e.g., Ramos cells).
Materials:
-
Ramos B-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-IgM antibody (for stimulation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-BTK (Y223) and Mouse anti-total BTK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 with 10% FBS.
-
Plate the cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound or DMSO control for 2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-phospho-BTK and anti-total BTK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Plot the normalized phospho-BTK signal against the this compound concentration to determine the inhibitory effect.
-
Visualizations
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. promega.com [promega.com]
- 3. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Addressing Btk-IN-20 instability in long-term storage
This technical support center provides guidance on addressing potential instability issues with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-20, during long-term storage. The following information is based on general best practices for handling small molecule inhibitors and should be used as a guide for developing your own robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: While specific stability data for this compound is not extensively published, for analogous small molecule inhibitors, long-term storage as a powder is recommended at -20°C for up to three years.[1] For optimal stability, store in a tightly sealed container, protected from light and moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] It is recommended to store these aliquots at -80°C for up to one year.[1] For short-term storage (up to one month), -20°C is acceptable.[1] Always use fresh, anhydrous grade solvent, such as DMSO, for preparing stock solutions.[1][2]
Q3: What are the initial signs that my this compound may have degraded?
A3: Visual indicators of degradation can include a change in the color or appearance of the powdered compound or the presence of precipitates in your stock solution. Experimentally, you may observe a decrease in the compound's potency, leading to reduced inhibition of BTK activity in your assays, or the appearance of unexpected peaks in your analytical chromatography data.
Q4: Can I store my diluted, ready-to-use this compound solutions?
A4: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. The stability of small molecules in aqueous buffers can be pH-dependent and susceptible to hydrolysis.[3][4] Prepare fresh dilutions from your frozen stock solution for each experiment to ensure consistent results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | This compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from a new or properly stored powder vial. 2. Perform a quality control check on your new stock solution using an appropriate analytical method (e.g., HPLC-MS) to confirm its purity and concentration. 3. Re-run your experiment with the freshly prepared and validated this compound. |
| Precipitate observed in the stock solution upon thawing. | The solubility limit of this compound has been exceeded, or the solvent has absorbed moisture.[1] | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, centrifuge the solution and use the supernatant, after verifying its concentration. 3. For future stock solutions, consider using a slightly lower concentration or a different solvent. Ensure you are using anhydrous DMSO.[1] |
| Appearance of extra peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound. | 1. Compare the chromatogram of the suspect sample to a reference standard or a freshly prepared sample. 2. If new peaks are present, this indicates the formation of degradation products. 3. Discard the degraded stock and prepare a fresh solution. Review your storage and handling procedures to prevent future degradation. |
| Variability between different aliquots of the same stock solution. | Inconsistent storage conditions or multiple freeze-thaw cycles of a master stock before aliquoting. | 1. Discard all aliquots from the suspect batch. 2. Prepare a new stock solution and immediately aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1] 3. Ensure all aliquots are stored at a consistent temperature (-80°C is recommended). |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.
Materials:
-
This compound (powder and/or stock solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water with 0.1% FA.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
The presence of significant additional peaks may indicate degradation or impurities.
-
Protocol 2: Long-Term Stability Assessment
This protocol describes a study to evaluate the stability of this compound under different storage conditions over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cryovials
-
-20°C and -80°C freezers
-
HPLC-MS system
Method:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple cryovials for each storage condition.
-
-
Storage Conditions:
-
Store aliquots at -20°C and -80°C.
-
For accelerated stability studies, a higher temperature like 4°C can be included, though this is not a long-term storage condition.
-
-
Time Points:
-
Establish a schedule for analysis, for example: Time 0, 1 month, 3 months, 6 months, and 12 months.
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the sample by HPLC-MS to determine the percentage of the parent compound remaining.
-
Compare the results to the Time 0 sample.
-
-
Data Presentation:
-
Summarize the percentage of this compound remaining at each time point and storage condition in a table.
-
Example Data Table (Hypothetical):
| Time Point | Storage at -20°C (% Remaining) | Storage at -80°C (% Remaining) |
| 0 | 100% | 100% |
| 1 Month | 99.5% | 99.9% |
| 3 Months | 98.2% | 99.8% |
| 6 Months | 96.5% | 99.6% |
| 12 Months | 92.1% | 99.2% |
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for long-term stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Overcoming Resistance to BTK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Bruton's tyrosine kinase (BTK) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to our covalent BTK inhibitor, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to covalent BTK inhibitors, which bind to the C481 residue of BTK, is a significant clinical challenge.[1][2][3] The most common mechanisms include:
-
On-target mutations: The most frequent cause is a mutation at the C481 residue of the BTK protein, most commonly C481S.[4][5] This mutation prevents the covalent inhibitor from binding effectively, reducing its inhibitory activity.[4][6] Other less common mutations in the BTK gene have also been identified.[7]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating other pro-survival signaling pathways that bypass the need for BTK signaling. The most well-documented of these is the PI3K/Akt/mTOR pathway.[8][9][10]
-
Mutations in downstream signaling molecules: Mutations in genes downstream of BTK, such as PLCG2, can lead to its constitutive activation, rendering the cell independent of BTK activity for downstream signaling.[4][5][11]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, a combination of molecular biology techniques is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the BTK gene to identify mutations, particularly at the C481 residue. Extended NGS panels can also identify mutations in other relevant genes like PLCG2.[12]
-
Western Blotting/Phospho-protein analysis: Assess the activation status of key proteins in bypass pathways. For example, check the phosphorylation levels of Akt, mTOR, and S6 kinase to determine if the PI3K/Akt/mTOR pathway is activated.
-
Functional Assays: Conduct cell viability or apoptosis assays in the presence of inhibitors targeting alternative pathways (e.g., PI3K inhibitors) to see if sensitivity is restored.
Q3: What are the current strategies to overcome resistance to covalent BTK inhibitors?
A3: Several strategies are being explored and utilized to overcome resistance:
-
Non-covalent BTK inhibitors: These inhibitors bind to BTK in a different manner and do not require interaction with the C481 residue. Pirtobrutinib (LOXO-305) is a non-covalent inhibitor that has shown efficacy in patients who have developed resistance to covalent BTK inhibitors.[7][8]
-
Combination Therapies: Combining the BTK inhibitor with drugs that target bypass pathways or other survival mechanisms can be effective.[1][2][3] Common combinations include:
-
BTK Protein Degraders (PROTACs): Proteolysis-targeting chimeras are an emerging class of drugs that induce the degradation of the entire BTK protein, rather than just inhibiting its kinase activity.[1][2][11][14][15] This approach can be effective against both wild-type and mutated BTK.[15][16] NX-2127 is one such BTK degrader in clinical development.[11]
Troubleshooting Guides
Issue 1: Decreased efficacy of a covalent BTK inhibitor in a previously sensitive B-cell lymphoma cell line.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| BTK C481S Mutation | 1. Sequence the BTK gene: Perform Sanger or next-generation sequencing of the BTK kinase domain. 2. Test a non-covalent BTK inhibitor: Treat the resistant cells with a non-covalent BTK inhibitor (e.g., pirtobrutinib). | 1. Identification of a C481S or other mutation in the BTK gene. 2. The cell line shows restored sensitivity, indicated by decreased viability or increased apoptosis. |
| Activation of PI3K/Akt Pathway | 1. Perform Western blot analysis: Probe for phosphorylated Akt (Ser473) and phosphorylated S6 kinase. 2. Treat with a PI3K inhibitor: Culture the resistant cells with a PI3K inhibitor alone and in combination with the BTK inhibitor. | 1. Increased levels of p-Akt and p-S6K compared to the sensitive parental cell line. 2. The combination of a PI3K inhibitor and a BTK inhibitor synergistically reduces cell viability. |
| Upregulation of BCL2 | 1. Perform Western blot or qPCR: Analyze BCL2 protein or mRNA levels. 2. Treat with a BCL2 inhibitor: Assess the effect of a BCL2 inhibitor (e.g., venetoclax) on the viability of the resistant cells. | 1. Increased BCL2 expression in the resistant cell line. 2. The resistant cells are sensitive to the BCL2 inhibitor. |
Data Presentation
Table 1: Comparison of Strategies to Overcome BTK Inhibitor Resistance
| Strategy | Mechanism of Action | Examples | Reported Efficacy in Resistant Models | References |
| Non-covalent BTK Inhibition | Binds to BTK reversibly, independent of the C481 residue. | Pirtobrutinib (LOXO-305), Nemtabrutinib | Overall Response Rate (ORR) of 62% in CLL patients with BTKi resistance. | [4][8] |
| PI3K Inhibition | Targets the PI3K/Akt/mTOR survival pathway. | Idelalisib, Duvelisib | Synergistic effects when combined with BTK inhibitors in preclinical models. | [2][8] |
| BCL2 Inhibition | Promotes apoptosis by inhibiting the anti-apoptotic protein BCL2. | Venetoclax | Combination with ibrutinib showed an 89% ORR in relapsed/refractory CLL. | [8] |
| BTK Degradation (PROTACs) | Induces proteasomal degradation of the BTK protein. | BGB-16673, NX-2127 | Effective against both wild-type and mutant BTK in preclinical models. | [15][16] |
Experimental Protocols
Protocol 1: Detection of BTK C481S Mutation by Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both the sensitive parental cell line and the suspected resistant cell line using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the region of the BTK gene spanning the C481 codon using specific primers.
-
Forward Primer: 5'-AGACCCACAGACCTGAAGGA-3'
-
Reverse Primer: 5'-TCAGGCTGTTTTGTTGGAGG-3'
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type BTK reference sequence to identify any nucleotide changes at the C481 codon (TGT > TCT or TGT > AGT for Cys > Ser).
Protocol 2: Assessment of PI3K Pathway Activation by Western Blot
-
Cell Lysis: Lyse cells from both sensitive and resistant lines in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanisms of resistance to covalent BTK inhibitors and therapeutic strategies.
Caption: Workflow for investigating mechanisms of BTK inhibitor resistance.
References
- 1. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajmc.com [ajmc.com]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. memoinoncology.com [memoinoncology.com]
Validation & Comparative
Navigating the Kinase Landscape: A Comparative Guide to BTK Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune disorders. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. The development of small molecule inhibitors targeting BTK has revolutionized treatment paradigms for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the clinical utility of these inhibitors is not solely defined by their on-target potency but also by their selectivity profile—their propensity to interact with other kinases throughout the human kinome. Off-target effects can lead to a range of adverse events, underscoring the importance of developing highly selective inhibitors.
This guide provides a comparative analysis of the selectivity profiles of several prominent Bruton's tyrosine kinase (BTK) inhibitors. While this guide aims to be comprehensive, it is important to note that publicly available information on a compound referred to as "Btk-IN-20" is limited, preventing a direct comparison. Therefore, this analysis will focus on well-characterized BTK inhibitors that are either clinically approved or in advanced stages of development: ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib.
The Significance of Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development, as inhibitors designed to target a specific kinase may inadvertently bind to and inhibit other, unintended kinases. Such off-target inhibition can lead to a variety of adverse effects. For instance, inhibition of kinases like EGFR and ITK has been associated with side effects such as rash, diarrhea, and bleeding.[1] Therefore, a key goal in the development of next-generation kinase inhibitors is to improve their selectivity, thereby minimizing off-target effects and enhancing patient safety and tolerability.[2][3]
Comparative Selectivity Profiles of BTK Inhibitors
The first-generation BTK inhibitor, ibrutinib , while highly effective, is known for its relatively broad off-target activity.[1] This lack of selectivity is thought to contribute to some of its associated side effects.[4] In contrast, second-generation inhibitors like acalabrutinib and zanubrutinib , and the non-covalent inhibitor pirtobrutinib , were designed to have improved selectivity profiles.
Acalabrutinib has demonstrated a higher degree of selectivity for BTK compared to ibrutinib, with less inhibition of other kinases such as ITK, EGFR, and TEC.[5] Similarly, zanubrutinib was developed to maximize BTK occupancy while minimizing off-target inhibition, resulting in a more favorable safety profile in some clinical settings. Pirtobrutinib , a non-covalent BTK inhibitor, also exhibits high selectivity for BTK over the majority of the human kinome. This high selectivity is believed to contribute to its favorable tolerability profile.
The following table summarizes the inhibitory activity of these BTK inhibitors against a selection of kinases, providing a quantitative comparison of their selectivity.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Pirtobrutinib IC50 (nM) |
| BTK | 0.5 - 7.7 | 3 - 5.1 | <1 - 2.6 | 0.46 |
| TEC | 7.8 | 63 | 1.9 | >1000 |
| ITK | 10.7 | >1000 | 6.2 | >1000 |
| EGFR | 9.4 | >1000 | 48 | >1000 |
| BLK | 2.5 | 30 | 0.8 | >1000 |
| BMX | 1.3 | 12 | 1.5 | 170 |
| JAK3 | 16 | >1000 | 3.4 | >1000 |
| HER2 (ErbB2) | 9.4 | >1000 | 48 | >1000 |
| HER4 (ErbB4) | 5.9 | >1000 | >1000 | 6.2 |
Note: IC50 values are compiled from various sources and assays, and direct comparison should be made with caution. The data serves to illustrate the general selectivity trends.
Experimental Protocols for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Several experimental approaches are commonly employed:
1. Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput screening method used to assess the binding of a compound against a large panel of kinases.
-
Principle: The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Protocol Outline:
-
A large panel of human kinases (often over 400) is expressed as fusions with a DNA tag.
-
Each kinase is individually incubated with the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is then applied to a solid support matrix coupled with an immobilized, broad-spectrum kinase inhibitor.
-
After an incubation period to allow for binding equilibrium, unbound components are washed away.
-
The amount of kinase-DNA tag remaining bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the control (vehicle-treated) sample, with lower percentages indicating stronger binding of the test compound.
-
2. In-Cell Target Engagement Assays (e.g., NanoBRET™)
These assays measure the binding of a compound to its target kinase within a live cellular environment.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
HEK293T cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
The transfected cells are incubated with the test compound at various concentrations.
-
A cell-permeable fluorescent tracer that binds to the target kinase is added.
-
The NanoBRET substrate is added, and the BRET signal is measured using a plate reader.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of the tracer binding, is calculated.[1]
-
Visualizing BTK Signaling and Experimental Workflow
To better understand the context of BTK inhibition and the process of selectivity profiling, the following diagrams are provided.
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Caption: A typical workflow for determining a kinase inhibitor's selectivity profile.
References
- 1. ajmc.com [ajmc.com]
- 2. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Next-Generation Bruton's Tyrosine Kinase Inhibitors Against First-Generation Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of a representative next-generation Bruton's Tyrosine Kinase (BTK) inhibitor, designated here as Btk-IN-20, and first-generation BTK inhibitors, with a primary focus on ibrutinib. The improved selectivity of next-generation inhibitors is a key factor in mitigating the off-target effects that contribute to the adverse events associated with first-generation agents.[1][2] This document is intended to inform researchers, scientists, and drug development professionals on the key safety considerations and experimental data relevant to the evaluation of BTK inhibitors.
Comparative Safety Profile: this compound vs. First-Generation BTKi
The following table summarizes the key differences in the safety profiles of this compound, as a representative highly selective BTK inhibitor, and first-generation BTK inhibitors like ibrutinib. The data is a synthesis of findings from multiple studies comparing first- and second-generation BTK inhibitors.[3][4][5]
| Safety Endpoint | First-Generation BTKi (e.g., Ibrutinib) | This compound (Representative Next-Generation BTKi) | Rationale for Difference |
| Cardiotoxicity | |||
| Atrial Fibrillation | Higher incidence reported[2][3][6] | Significantly lower incidence[3][7] | Off-target inhibition of kinases such as CSK and TEC-family kinases by ibrutinib is implicated in cardiotoxicity.[8][9][10] this compound's higher selectivity for BTK minimizes these off-target effects. |
| Hypertension | Frequently observed adverse event[1][6] | Lower incidence reported[2] | Off-target effects on other kinases are thought to contribute to hypertension. |
| Hemorrhage | Higher incidence of bleeding events[1][11] | Lower incidence of major bleeding events | Ibrutinib's inhibition of both BTK and TEC kinases, which are involved in platelet aggregation, is a likely cause.[11] More selective inhibitors have a reduced impact on platelet function. |
| Gastrointestinal | |||
| Diarrhea | Common adverse event[1][2] | Lower incidence and severity | Off-target inhibition of EGFR is a proposed mechanism for ibrutinib-induced diarrhea.[11] |
| Dermatological | |||
| Rash | Can be a significant side effect | Less frequently reported | Potential off-target effects on other kinases. |
| Other Common Adverse Events | |||
| Arthralgia | Frequently reported[1] | Less frequently reported | The underlying mechanism is not fully elucidated but may involve off-target inflammatory pathway modulation. |
| Infections | Increased risk of infections[1] | Risk of infection still present, but some studies suggest a lower incidence of certain types.[5] | On-target BTK inhibition can affect immune function. Differences may relate to the degree of off-target immune modulation. |
| Headache | Less commonly a primary complaint | More frequently reported with some second-generation agents[4] | The mechanism is not fully understood but may relate to specific off-target activities of the newer agents. |
Experimental Protocols
The evaluation of the safety profile of BTK inhibitors involves a series of preclinical and clinical assessments. Below are detailed methodologies for key experiments.
Kinase Selectivity Profiling
Objective: To determine the specificity of a BTK inhibitor for its intended target (BTK) versus a broad panel of other kinases.
Methodology:
-
Assay Platform: A common method is the KINOMEscan™ platform, which utilizes a competition binding assay.
-
Procedure:
-
The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 1 µM) with a DNA-tagged kinase panel (e.g., 468 kinases).
-
An immobilized, active-site directed ligand is included in the reaction.
-
The amount of the test compound bound to each kinase is measured by quantifying the amount of kinase captured on a solid support via quantitative PCR of the DNA tag.
-
The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Interpretation: A highly selective inhibitor like this compound would show a high percentage of binding only to BTK, with minimal binding to other kinases. In contrast, a less selective inhibitor like ibrutinib would show significant binding to several off-target kinases.[11]
Cellular Viability and Cytotoxicity Assays
Objective: To assess the cytotoxic effects of the BTK inhibitor on various cell lines, including both malignant B-cells and healthy cells.
Methodology:
-
Cell Lines: A panel of cell lines should be used, including BTK-dependent cancer cell lines (e.g., TMD8, Ramos) and cell lines not dependent on BTK signaling (e.g., Jurkat T-cells, primary human cells).
-
Procedure (using CellTiter-Glo® as an example):
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the BTK inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A favorable safety profile would show high potency (low IC50) in BTK-dependent cancer cells and low potency (high IC50) in non-target cells.
In Vivo Toxicity Studies (Rodent Model)
Objective: To evaluate the systemic toxicity and tolerability of the BTK inhibitor in a living organism.
Methodology:
-
Animal Model: Typically, studies are conducted in mice or rats.
-
Procedure:
-
Animals are administered the BTK inhibitor daily via oral gavage for a set period (e.g., 28 days) at multiple dose levels.
-
A control group receives the vehicle solution.
-
Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are collected, weighed, and subjected to histopathological examination.
-
-
Endpoints: Key safety endpoints include the maximum tolerated dose (MTD), organ-specific toxicities, and any observed adverse effects.
Visualizing BTK Signaling and Off-Target Effects
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for assessing kinase selectivity.
Caption: BTK signaling pathway and inhibitor selectivity.
References
- 1. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 2. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. AstraZeneca PLC (AZN) Q3 2025 Earnings Call Transcript | Seeking Alpha [seekingalpha.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: BTK Inhibitors' Efficacy on Wild-Type vs. Mutant Bruton's Tyrosine Kinase
A comprehensive guide for researchers and drug development professionals on the differential effects of Bruton's tyrosine kinase (BTK) inhibitors on wild-type and mutant forms of the enzyme. This guide provides a comparative analysis of various BTK inhibitor classes, supported by experimental data and detailed protocols.
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Its role in promoting B-cell proliferation and survival has made it a prime therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][6][7] The development of BTK inhibitors has revolutionized the treatment landscape for these diseases.[3][4] However, the emergence of resistance, most commonly through a mutation in the BTK gene, presents a significant clinical challenge.[6][8] This guide provides a comparative analysis of the effects of different classes of BTK inhibitors on both wild-type (WT) BTK and its common mutant forms.
The Gatekeeper Mutation: C481S
The most prevalent mechanism of acquired resistance to first-generation, covalent BTK inhibitors is a mutation at the cysteine 481 residue (C481) within the ATP-binding site of the kinase domain.[6][9][10] This mutation, most frequently a substitution of cysteine with serine (C481S), disrupts the covalent bond formation that is essential for the irreversible inhibition of BTK by these drugs.[2] While the C481S mutation prevents the binding of covalent inhibitors, it often preserves the kinase activity of the BTK protein, allowing for continued downstream signaling and tumor cell survival.[9] This has necessitated the development of novel BTK inhibitors with alternative mechanisms of action.[7]
Comparative Efficacy of BTK Inhibitors
The landscape of BTK inhibitors can be broadly categorized into three main classes: covalent irreversible inhibitors, non-covalent (reversible) inhibitors, and BTK protein degraders. Each class exhibits a distinct profile of activity against wild-type and mutant BTK.
| Inhibitor Class | Representative Drug | Target | Efficacy against WT BTK | Efficacy against C481S Mutant BTK |
| Covalent Irreversible | Ibrutinib, Acalabrutinib, Zanubrutinib | Binds covalently to Cys481 | High | Significantly Reduced |
| Non-Covalent (Reversible) | Pirtobrutinib (LOXO-305), Nemtabrutinib | Binds non-covalently to the ATP-binding pocket | High | High |
| BTK Protein Degraders | BGB-16673, NX-2127 | Induces proteasomal degradation of BTK | High | High |
This table provides a generalized comparison. Specific IC50 values can vary depending on the assay conditions.
Covalent Irreversible Inhibitors: First-generation inhibitors like ibrutinib and second-generation inhibitors such as acalabrutinib and zanubrutinib form a covalent bond with the C481 residue of BTK, leading to its irreversible inactivation.[6][9] These inhibitors are highly effective against wild-type BTK. However, the C481S mutation dramatically reduces their binding affinity and efficacy.[2][7]
Non-Covalent (Reversible) Inhibitors: To address the challenge of C481S-mediated resistance, non-covalent inhibitors were developed.[9][11] Drugs like pirtobrutinib bind to the ATP-binding site of BTK through non-covalent interactions, a mechanism that is independent of the C481 residue.[9] Consequently, these inhibitors demonstrate potent activity against both wild-type and C481S-mutant BTK.[9][11]
BTK Protein Degraders: This novel class of therapeutics, such as BGB-16673, utilizes a different strategy.[12][13] These molecules are heterobifunctional, meaning they bind to both BTK and an E3 ubiquitin ligase.[12][13] This proximity induces the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[12] This mechanism is effective against both wild-type and mutant forms of BTK, including those with the C481S mutation.[12][13]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.
Materials:
-
Recombinant wild-type and/or mutant BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test inhibitor (e.g., Btk-IN-20) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme (either wild-type or mutant), and the diluted inhibitor.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, the ADP-Glo™ assay quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing BTK Signaling and Experimental Workflow
To better understand the context of BTK inhibition, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Caption: General experimental workflow for evaluating BTK inhibitors.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 6. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BTK C481S inhibitors and how do they work? [synapse.patsnap.com]
- 8. oncotarget.com [oncotarget.com]
- 9. ashpublications.org [ashpublications.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of Btk-IN-20: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Btk-IN-20, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer and inflammation research. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. This compound is intended for research use only.[1]
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous BTK inhibitors, such as BTK-IN-1 and BTK-IN-8, indicate that this class of compounds should be handled with care. Key potential hazards include:
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[2]
-
Aquatic Toxicity : Related BTK inhibitors are very toxic to aquatic life with long-lasting effects.[2]
-
Irritation : May cause skin and eye irritation upon contact.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Impervious laboratory coat.[2] |
| Respiratory | Use in a well-ventilated area or with a suitable respirator.[2] |
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound and its associated waste is through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Waste Segregation and Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
Detailed Steps:
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.
-
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including personal protective equipment (gloves, lab coats), weigh boats, plastic vials, and absorbent pads. Place these items in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental media, and rinsates. Use a sealable, chemical-resistant container designated for hazardous liquid waste.
-
Sharps Waste: Any contaminated sharps, such as needles or serological pipettes, must be placed directly into a designated, puncture-proof sharps container.
-
-
Containerization and Labeling:
-
All waste containers must be sealed tightly to prevent leaks or spills.[3]
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
-
Storage and Disposal:
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][3]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2]
-
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Logical Flow for Spill Response
Caption: Decision-making and action sequence for responding to a this compound spill.
Emergency Procedures:
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting upper and lower eyelids. Seek prompt medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for 15-20 minutes.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3] |
| Small Spill | For small spills, absorb the material with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[3] Decontaminate the area with alcohol. Collect all cleanup materials in a sealed container for disposal as hazardous waste. |
| Large Spill | Evacuate the immediate area and contact your institution's EHS department or emergency response team. |
By adhering to these detailed procedures, laboratory professionals can handle and dispose of this compound safely, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for any chemicals used in your research.
References
Essential Safety and Logistical Information for Handling Btk-IN-20
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Btk-IN-20, a Bruton's tyrosine kinase (BTK) inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a small molecule kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar BTK inhibitors, such as BTK-IN-8, indicate that this class of compounds may be harmful if swallowed and can be toxic to aquatic life with long-lasting effects. Therefore, it is crucial to handle this compound with care to avoid ingestion, inhalation, and contact with skin and eyes.
Summary of Potential Hazards:
| Hazard | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | |
| Skin and Eye Irritation | May cause moderate eye irritation and skin irritation upon contact. | Similar BTK Inhibitors |
| Inhalation | May be harmful if inhaled as a dust or aerosol. | Similar BTK Inhibitors |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE based on the potential hazards.
Recommended Personal Protective Equipment:
| Body Part | Recommended PPE | Standard |
| Hands | Chemical-resistant gloves (e.g., nitrile). | ASTM F739 |
| Eyes | Safety glasses with side shields or safety goggles. | ANSI Z87.1 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations that generate dust or aerosols. | NIOSH |
For more detailed guidance on PPE levels, refer to the following diagram illustrating a typical laboratory PPE workflow.
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Take precautions to prevent contact with eyes and skin.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Temperature: Store the compound in a tightly sealed container in a cool, well-ventilated area. Specific storage temperatures may vary, with recommendations often being at -20°C for powder form or -80°C when in solvent. Always refer to the supplier's certificate of analysis for specific storage conditions.
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
First Aid:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin immediately with plenty of water for 15-20 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.
Waste Categorization:
-
Chemical Waste: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Sharps: Any sharps (needles, scalpels) used in handling the compound should be disposed of in a designated sharps container.
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
By adhering to these safety and logistical guidelines, research professionals can handle this compound responsibly, minimizing risks and ensuring a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
